molecular formula C11H9NO5 B8721641 (4-Nitrophenyl)methyl 4-hydroxybut-2-ynoate CAS No. 95967-48-9

(4-Nitrophenyl)methyl 4-hydroxybut-2-ynoate

Cat. No. B8721641
Key on ui cas rn: 95967-48-9
M. Wt: 235.19 g/mol
InChI Key: VAKJUXLDEPARLJ-UHFFFAOYSA-N
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Patent
US04616084

Procedure details

A solution of 3.3 ml (23.2 mmols) of tetrahydro-2-(2-propinyloxy)-2H-pyran [R. A. Earl et al., Organic Syntheses 60, 81 (1981)] in 23 ml of anhydrous tetrahdrofuran was added dropwise to 7.8 ml (23.2 mmols) of a 3 molar solution of ethyl-magnesium bromide in ether at room temperature in the course of 30 minutes. The mixture was then subsequently stirred at room temperature for 1.5 hours. This solution was added dropwise to a well-stirred solution, cooled to -20° C., of 5.0 g (23.2 mmol) of 4-nitrobenzyl chloroformate in 25 ml of tetrahydrofuran in the course of 1.5 hours. The mixture was then subsequently stirred at -15° C. for 30 minutes and at 0° C. for 1.5 hours, and was then left to stand at 0° C. for 12 hours, whereupon the magnesium salts crystallized out. The salts were filtered off, with exclusion of moisture, and washed two times with a little toluene. The filtrate solution was washed 5 times with saturated NaCl solution and dried over MgSO4. The solvent was evaporated off in vacuo, the residue was dissolved in 25 ml of anhydrous methanol and the solution was stirred with 1 ml of the ion exchanger Dowex-50-X4 (H+ form, prewashed with anhydrous methanol) at room temperature for 1 hour. The ion exchanger was separated off, the filtrate solution was concentrated in vacuo and, finally, the residue was dried under a high vacuum. The treatment with the ion exchanger was repeated as described above. The crude product was chromatographed on 300 g of silica gel (toluene:ethyl acetate 4:1) and 2.07 g (38%) of 4-nitrobenzyl 4-hydroxy-2-butinoate were obtained as colorless crystals, melting point: 93°-94° C., RF : 0.27 (toluene:ethyl acetate 4:1).
Quantity
3.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4]C1CCCCO1)[C:2]#[CH:3].C([Mg]Br)C.Cl[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=1)=[O:17]>CCOCC.O1CCCC1>[OH:4][CH2:1][C:2]#[C:3][C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=1)=[O:17]

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C#C)OC1OCCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then subsequently stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was added dropwise to a well-stirred solution
STIRRING
Type
STIRRING
Details
The mixture was then subsequently stirred at -15° C. for 30 minutes and at 0° C. for 1.5 hours
Duration
1.5 h
WAIT
Type
WAIT
Details
was then left
CUSTOM
Type
CUSTOM
Details
crystallized out
FILTRATION
Type
FILTRATION
Details
The salts were filtered off, with exclusion of moisture
WASH
Type
WASH
Details
washed two times with a little toluene
WASH
Type
WASH
Details
The filtrate solution was washed 5 times with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 25 ml of anhydrous methanol
STIRRING
Type
STIRRING
Details
the solution was stirred with 1 ml of the ion exchanger Dowex-50-X4 (H+ form, prewashed with anhydrous methanol) at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ion exchanger was separated off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
finally, the residue was dried under a high vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on 300 g of silica gel (toluene:ethyl acetate 4:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCC#CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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